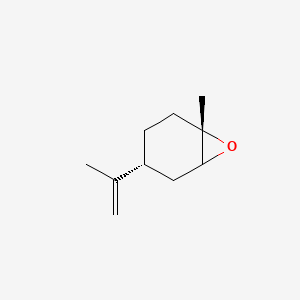

Limonene oxide, cis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(+)-trans-Limonene 1,2-epoxide is a monoterpene epoxide derived from limonene, a naturally occurring compound found in the oils of citrus fruits. This compound is characterized by its epoxide functional group, which is a three-membered cyclic ether. The presence of this epoxide ring makes (+)-trans-Limonene 1,2-epoxide a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (+)-trans-Limonene 1,2-epoxide is through the epoxidation of limonene using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform at low temperatures . Another method involves the use of hydrogen peroxide and a tungsten-based catalyst in a solvent-free environment, achieving high selectivity and conversion rates .

Industrial Production Methods

Industrial production of (+)-trans-Limonene 1,2-epoxide often employs environmentally friendly processes. For example, the use of hydrogen peroxide as an oxidant in the presence of a tungsten-based catalyst allows for a solvent-free epoxidation process with high efficiency .

Chemical Reactions Analysis

Types of Reactions

(+)-trans-Limonene 1,2-epoxide undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened to form diols under acidic or basic conditions.

Reduction: Reduction of the epoxide can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

Acidic Conditions: Epoxide ring opening with aqueous acid to form trans-diols.

Basic Conditions: Epoxide ring opening with bases to form alcohols.

Major Products Formed

Diols: Formed through the hydrolysis of the epoxide ring.

Alcohols: Formed through reduction reactions.

Scientific Research Applications

(+)-trans-Limonene 1,2-epoxide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antioxidant and cytotoxic activities.

Medicine: Investigated for its potential use in drug delivery systems, such as solid lipid nanoparticles.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (+)-trans-Limonene 1,2-epoxide involves its interaction with enzymes such as limonene-1,2-epoxide hydrolase. This enzyme catalyzes the hydrolysis of the epoxide ring to form diols. The reaction proceeds through a concerted mechanism involving nucleophilic attack by a water molecule and protonation of the epoxide ring . Key residues such as Asp132 and Arg99 play crucial roles in this process .

Comparison with Similar Compounds

(+)-trans-Limonene 1,2-epoxide can be compared with other similar compounds such as:

cis-Limonene 1,2-epoxide: Another stereoisomer of limonene epoxide with different stereochemistry.

Limonene 8,9-epoxide: An epoxide formed at a different position on the limonene molecule.

Other Monoterpene Epoxides: Compounds like pinene oxide and myrcene oxide, which share similar structural features but differ in their specific chemical properties and applications.

The uniqueness of (+)-trans-Limonene 1,2-epoxide lies in its specific stereochemistry and the resulting differences in reactivity and applications compared to its isomers and other monoterpene epoxides .

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(1S,4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10+/m1/s1 |

InChI Key |

CCEFMUBVSUDRLG-FIBVVXLUSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2(C(C1)O2)C |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.